potassium (3-chloropropyl)trifluoroboranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium (3-chloropropyl)trifluoroboranuide is a type of potassium salt . It is a part of the potassium trifluoroborate class of compounds . These compounds are known for their stability and compatibility with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are typically synthesized through Suzuki–Miyaura-type reactions . These reactions involve boronic acids, boronate esters, and organoboranes as the primary boron source .Molecular Structure Analysis

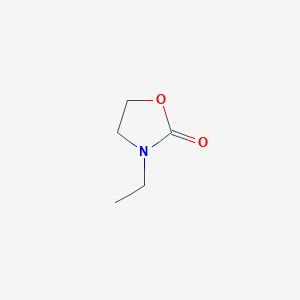

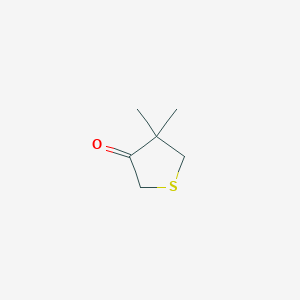

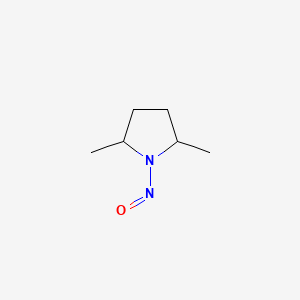

The molecular formula of potassium (3-chloropropyl)trifluoroboranuide is C3H6BClF3K . The InChI code is 1S/C3H5BF3.K/c5-3(6)1-2-4(7,8)9;/h3H,1-2H2;/q-1;+1 .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis

Potassium (3-chloropropyl)trifluoroboranuide is a powder . It has a molecular weight of 184.4372 . The storage temperature is 4 degrees Celsius .作用機序

Safety and Hazards

将来の方向性

Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are being explored for their potential in various chemical reactions due to their stability and compatibility with strong oxidative conditions . They are expected to expand the palette of available boron reagents for cross-coupling reactions .

特性

| { "Design of the Synthesis Pathway": "The synthesis of potassium (3-chloropropyl)trifluoroboranuide can be achieved through a nucleophilic substitution reaction between 3-chloropropyltrifluoroborate and potassium cyanate, followed by reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "3-chloropropyltrifluoroborate", "potassium cyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloropropyltrifluoroborate in anhydrous tetrahydrofuran (THF) and add potassium cyanate to the solution.", "Step 2: Heat the reaction mixture at 60-70°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise to the solution.", "Step 4: Stir the reaction mixture for 2 hours at room temperature.", "Step 5: Filter the precipitated product and wash it with diethyl ether.", "Step 6: Dry the product under vacuum to obtain potassium (3-chloropropyl)trifluoroboranuide as a white solid." ] } | |

CAS番号 |

569370-68-9 |

製品名 |

potassium (3-chloropropyl)trifluoroboranuide |

分子式 |

C3H6BClF3K |

分子量 |

184.4 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。